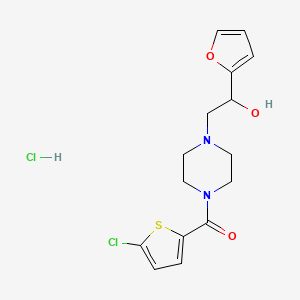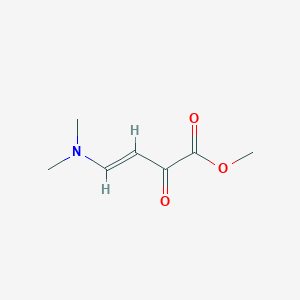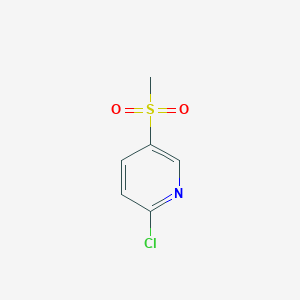
Macaridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of macaridine was revised based on density functional theory (DFT) calculations and comprehensive comparison of NMR data . A multidisciplinary approach comprising conventional NMR- and HRMS-based structure elucidation, quantum mechanical calculation of NMR chemical shifts and UPLC-MS/MS feature-based molecular networking was applied to analyze the phytochemical profile of L. meyenii .Applications De Recherche Scientifique
Alkamides from Maca (Lepidium Meyenii)
Macaridine, isolated from L. Meyenii, is part of a group of chemical compounds that include new alkamides. These compounds are unique to L. Meyenii and could serve as markers for authentication and standardization of this plant, which is known for its nutritional and therapeutic properties (Zhao et al., 2005).
Effects on Male Reproduction
Macaridine, along with other compounds in Maca, has been linked to various biological effects, particularly in the field of fertility. Studies highlight its role in influencing the quality and quantity of semen, sexual behavior, and disorders of the male genital tract (Tafuri et al., 2019).
Chemical Constituents and Therapeutic Properties
Macaridine is a benzylated derivative of 1,2-dihydro-N-hydroxypyridine, identified among other compounds in L. Meyenii, such as benzylated alkamides and acyclic keto acid. The identification of these constituents is crucial for understanding the plant's therapeutic properties (Muhammad et al., 2002).
Therapeutic Properties of Maca
Research on Maca has revealed its significant medicinal role, highlighting its use in increasing fertility, energy levels, antioxidant actions, and improving sexual desire. The presence of chemical components like macaridine contributes to these therapeutic actions (Sifuentes-Penagos et al., 2015).
Pharmacological Functions of Maca
In a comprehensive review, macaridine, along with other components of Maca, was discussed for its pharmacological functions. Maca has been used for its aphrodisiac and energy-boosting properties. Understanding the role of macaridine in these effects is essential for evaluating Maca's medicinal potential (Wang et al., 2007).
Mécanisme D'action
Target of Action
Macaridine, also known as W43Q2OVD5W, is a compound found in the plant Lepidium meyenii, commonly known as Maca . It has been suggested that macaridine may have a role in enhancing sexual function .
Mode of Action
The exact mode of action of Macaridine remains unknown. It is believed that the compound interacts with its targets to enhance sexual function
Biochemical Pathways
It has been suggested that the compound may influence amino acid pathways , which have been targeted as a novel approach to manage bacterial infections and cancer therapy
Pharmacokinetics
It is known that the compound is part of the class of organic compounds known as dihydropyridines .
Result of Action
It has been suggested that the compound may have a role in enhancing sexual function
Action Environment
The action of Macaridine may be influenced by environmental factors. The plant Lepidium meyenii, from which Macaridine is derived, is grown exclusively in the Andean Region of Peru at a height level of 4000-4500m above sea level . Its growing conditions require winds, cold, and ample sunlight . These environmental factors may influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
3-benzyl-1-hydroxy-2H-pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-10-12-6-7-14(16)9-13(12)8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSAQLJHWJOCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C=CN1O)C=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Macaridine | |
CAS RN |
405914-36-5 |
Source


|
| Record name | Macaridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405914365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MACARIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W43Q2OVD5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-(4-methoxyphenyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2477945.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2477946.png)
![N-((5-methylfuran-2-yl)methyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2477949.png)

![3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2477954.png)
![3-(4-fluorophenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2477955.png)
![(Z)-1-(4-fluorobenzyl)-3-(((5-methylisoxazol-3-yl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2477957.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2477958.png)
![1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2477959.png)

![(3Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrano[4,3-b]pyrrole-3a-carboxylic acid](/img/structure/B2477963.png)

![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2477965.png)
